molecular formula C9H13BrO B13636225 3-(2-Bromoethyl)spiro[3.3]heptan-1-one

3-(2-Bromoethyl)spiro[3.3]heptan-1-one

Cat. No.: B13636225
M. Wt: 217.10 g/mol
InChI Key: FMGXKKCWEYXHJB-UHFFFAOYSA-N
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Description

Historical Context of Strained Spirocyclic Compounds in Organic Chemistry

The study of strained ring systems has a rich history in organic chemistry, captivating chemists with their unusual bonding and reactivity. nih.gov The synthesis of spiropentane (B86408) by Gustav Komppa in 1907 marked a significant milestone in the field. acs.org Early investigations into strained spirocyclic compounds were often driven by a fundamental interest in understanding the limits of chemical bonding and the consequences of ring strain on molecular properties. nih.gov The development of new synthetic methodologies has since enabled the preparation of more complex and highly strained spiro systems, including those containing cyclopropane (B1198618) and cyclobutane (B1203170) rings. nih.govrsc.org The inherent strain in these molecules makes them valuable intermediates in organic synthesis, as the release of this strain can drive various chemical transformations. nih.gov

Significance of Spiro[3.3]heptane Architectures in Molecular Design

In recent years, the spiro[3.3]heptane motif has emerged as a valuable building block in molecular design, particularly in the field of medicinal chemistry. nih.gov Its rigid, three-dimensional structure provides a scaffold for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. researchgate.netresearchgate.net

The spiro[3.3]heptane framework possesses a high degree of conformational rigidity. This rigidity stems from the fusion of the two four-membered rings, which restricts the possible conformations the molecule can adopt. acs.org This constrained geometry can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

The synthesis of substituted spiro[3.3]heptanes has been an area of active research. Various synthetic strategies have been developed to access these challenging structures. One notable approach involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to afford substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net Other methods include the [2+2] photocycloaddition of exocyclic arylidene cyclobutanes with alkenes. researchgate.net The development of efficient and stereoselective synthetic routes is crucial for exploring the full potential of the spiro[3.3]heptane scaffold.

While specific synthetic details for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one are not extensively documented in the literature, its synthesis could likely be achieved through modifications of existing methods for preparing substituted spiro[3.3]heptan-1-ones. For instance, a synthetic route could potentially involve the alkylation of a suitable spiro[3.3]heptan-1-one precursor with a 2-bromoethylating agent.

The exploration of three-dimensional (3D) chemical space is a key objective in modern drug discovery. The over-reliance on flat, aromatic structures in many compound libraries has led to a call for greater structural diversity. acs.org Spiro[3.3]heptane architectures, with their inherent 3D nature, are well-suited to address this need. chemrxiv.org They serve as non-planar bioisosteres for commonly used aromatic rings, such as benzene (B151609). researchgate.netchemrxiv.org The replacement of a flat phenyl ring with a spiro[3.3]heptane core can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. chemrxiv.orgresearchgate.net This strategy has been successfully applied in the development of novel drug candidates. researchgate.netchemrxiv.org

The introduction of a bromoethyl substituent at the 3-position of the spiro[3.3]heptan-1-one core, as in the titular compound, provides a reactive handle for further chemical modifications. The bromine atom can be displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This functionalization potential makes this compound a potentially valuable intermediate for the synthesis of novel spirocyclic compounds for screening in drug discovery programs.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

1-(2-bromoethyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C9H13BrO/c10-5-2-7-6-8(11)9(7)3-1-4-9/h7H,1-6H2

InChI Key

FMGXKKCWEYXHJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)CCBr

Origin of Product

United States

Retrosynthetic Analysis of 3 2 Bromoethyl Spiro 3.3 Heptan 1 One

Disconnection Strategies for Spiro[3.3]heptan-1-one Core

The spiro[3.3]heptan-1-one core is a strained spirocyclic system, and its synthesis presents unique challenges. Several disconnection strategies can be envisioned for this central motif, primarily revolving around the formation of the two cyclobutane (B1203170) rings.

One prominent strategy involves a [2+2] cycloaddition approach. In this forward sense, a ketene (B1206846) or ketene equivalent reacts with an alkene to form a cyclobutanone (B123998). Retrosynthetically, this translates to disconnecting the cyclobutanone ring adjacent to the carbonyl group.

Another powerful method for constructing the spiro[3.3]heptane framework is through a semipinacol rearrangement . This approach typically involves the rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which can be formed from the reaction of a cyclopropanone (B1606653) equivalent with a lithiated bicyclo[1.1.0]butane. nih.govnih.govresearchgate.net This strain-relocating rearrangement provides a direct route to substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net

A third strategy relies on the intramolecular cyclization of a suitable precursor. For instance, the double alkylation of tosylmethyl isocyanide (TosMIC) with a 1,1-bis(bromomethyl)cyclobutane (B2691830) derivative can be used to construct the second cyclobutane ring of the spiro[3.3]heptane core. researchgate.netchemrxiv.org

The following table summarizes these key disconnection strategies for the spiro[3.3]heptan-1-one core.

Disconnection StrategyKey Reaction (Forward Synthesis)Precursors
[2+2] Cycloaddition Thermal [2+2] cycloaddition of a ketene iminium triflate with an alkene. researchgate.netSubstituted alkene and a ketene precursor.
Semipinacol Rearrangement Acid-catalyzed rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.govresearchgate.net1-Sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.govresearchgate.net
Intramolecular Cyclization Double alkylation of TosMIC followed by hydrolysis. researchgate.netchemrxiv.org1,1-Bis(halomethyl)cyclobutane and Tosylmethyl isocyanide. researchgate.netchemrxiv.org

Approaches for Introducing the Bromoethyl Moiety

The introduction of the 2-bromoethyl side chain at the 3-position of the spiro[3.3]heptan-1-one core can be achieved at different stages of the synthesis.

One approach is the alkylation of a pre-formed spiro[3.3]heptan-1-one enolate . This involves deprotonation of the ketone at the α-position to form an enolate, which is then reacted with a suitable two-carbon electrophile containing a masked or direct bromo group, such as 1,2-dibromoethane.

Alternatively, the bromoethyl group can be introduced via functional group transformation of a precursor already bearing a suitable handle. For example, a precursor with a hydroxyethyl (B10761427) or a protected aminoethyl group at the 3-position could be converted to the desired bromoethyl moiety at a later stage of the synthesis.

A third strategy involves incorporating the bromoethyl group into one of the starting materials for the construction of the spirocyclic core. For instance, a substituted cyclobutane derivative bearing the bromoethyl side chain could be used in a cyclization reaction to form the final spiro[3.3]heptan-1-one structure.

The following table outlines potential methods for introducing the bromoethyl group.

ApproachKey ReactionReagents
Alkylation Enolate alkylationLDA, 1,2-dibromoethane
Functional Group Transformation Conversion of an alcohol to a bromidePBr₃ or CBr₄/PPh₃
Incorporation in Starting Material Cyclization of a precursor already containing the bromoethyl groupVaries depending on the cyclization strategy

Identification of Key Precursors and Synthetic Challenges

Based on the disconnection strategies, several key precursors for the synthesis of 3-(2-bromoethyl)spiro[3.3]heptan-1-one can be identified.

A crucial precursor for the intramolecular cyclization approach would be a 3-(2-bromoethyl)-1,1-bis(halomethyl)cyclobutane . The synthesis of this intermediate itself presents challenges in controlling the regioselectivity of substitution on the cyclobutane ring.

For the semipinacol rearrangement strategy, a substituted 1-sulfonylbicyclo[1.1.0]butane or a substituted 1-sulfonylcyclopropanol bearing the bromoethyl moiety or a precursor to it would be required. The synthesis of these highly strained and functionalized building blocks is a significant synthetic hurdle. nih.govnih.govresearchgate.net

The primary synthetic challenges in the preparation of this compound include:

Construction of the strained spiro[3.3]heptane core: This requires specialized synthetic methods due to the inherent ring strain of the system.

Regioselective introduction of the bromoethyl group: Controlling the position of substitution on the cyclobutane ring is critical.

Compatibility of functional groups: The bromoethyl group must be stable to the reaction conditions used to form the spirocyclic core, or it must be introduced at a later stage.

Stereocontrol: For chiral derivatives, controlling the stereochemistry at the 3-position would be an additional challenge.

The successful synthesis of this compound would likely involve a multi-step sequence that carefully addresses these challenges, potentially combining elements from the different retrosynthetic pathways discussed.

Advanced Synthetic Methodologies for the Spiro 3.3 Heptan 1 One Scaffold

Cyclization Reactions for Spiro[3.3]heptane Formation

Cyclization reactions are a cornerstone in the synthesis of the spiro[3.3]heptane core, involving the formation of one or both of the cyclobutane (B1203170) rings in a controlled manner. These can be approached through either intramolecular or intermolecular strategies.

Intramolecular cyclization strategies for the formation of the spiro[3.3]heptan-1-one scaffold often involve the closure of a suitably functionalized cyclobutane precursor. One notable approach is the intramolecular γ-alkylation of β,γ-unsaturated ketones. This method has been successfully employed in the synthesis of complex cyclobutane-containing natural products.

Another strategy involves the intramolecular enamine [2+2] cyclization. This thermal process, when applied intramolecularly, can lead to the formation of fused cyclobutene (B1205218) systems with high diastereoselectivity. The presence of a side chain within the tether can effectively control the folding of the molecule into a reactive conformation, thereby dictating the stereochemical outcome of the cyclization.

Intramolecular Cyclization ApproachKey FeaturesResulting Scaffold
γ-Alkylation of β,γ-unsaturated ketonesUtilizes a pre-existing cyclobutane ring with a pendant reactive chain.Fused or spirocyclic cyclobutane systems.
Enamine [2+2] CyclizationThermal reaction, often with good diastereocontrol directed by tether substituents.Fused cyclobutenes.

Intermolecular [2+2] cycloadditions represent a powerful and convergent approach to the spiro[3.3]heptane skeleton. nih.gov These reactions typically involve the union of two different alkene components. A prominent example is the reaction of methylenecyclobutane (B73084) with ketenes or keteniminium salts, which directly furnishes the spiro[3.3]heptan-1-one core. nih.gov

Visible-light-promoted triplet photosensitization has emerged as a mild and efficient method for conducting intermolecular crossed [2+2] cycloadditions. This strategy has been successfully applied to the synthesis of polysubstituted spiro[3.3]heptane motifs by reacting exocyclic arylidene cyclobutanes with electron-deficient alkenes in the presence of an iridium(III) photosensitizer.

The scope of intermolecular [2+2] cycloadditions has been expanded to include allene-alkene cycloadditions. For instance, the reaction of terminal alkenes with allenoates can be catalyzed by Lewis acids to produce 1,3-disubstituted cyclobutanes, which can be precursors to spirocyclic systems.

Cycloaddition PartnersCatalyst/ConditionsProduct Type
Methylenecyclobutane and Ketenes/Keteniminium SaltsThermal or acid-catalyzedSpiro[3.3]heptan-1-one
Exocyclic Arylidene Cyclobutanes and Electron-Deficient AlkenesIr(III) photosensitizer, blue lightPolysubstituted Spiro[3.3]heptanes
Terminal Alkenes and AllenoatesLewis Acid (e.g., EtAlCl₂)1,3-Disubstituted Cyclobutanes

Rearrangement Reactions in Spiro[3.3]heptan-1-one Synthesis

Rearrangement reactions provide an elegant pathway to the spiro[3.3]heptan-1-one scaffold by leveraging the release of ring strain in highly strained precursors.

A highly effective and expedient method for the synthesis of spiro[3.3]heptan-1-ones, including 3-substituted derivatives, is the strain-relocating semipinacol rearrangement. researchgate.netresearchgate.netresearchgate.net This approach involves the reaction of 1-sulfonylcyclopropanols (as cyclopropanone (B1606653) surrogates) with lithiated 1-sulfonylbicyclo[1.1.0]butanes. researchgate.netresearchgate.netresearchgate.net The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. researchgate.netresearchgate.netresearchgate.net In the presence of an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum chloride (AlCl₃), this intermediate undergoes a rearrangement to afford the substituted spiro[3.3]heptan-1-one. researchgate.netresearchgate.net This process is driven by the release of strain from the bicyclo[1.1.0]butane moiety. researchgate.net

The reaction is notable for its high degree of regio- and stereospecificity, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from an appropriately substituted cyclopropanone equivalent. researchgate.netresearchgate.netresearchgate.net The proposed mechanism involves the initial protonation of the bicyclobutyl group, followed by a nih.govresearchgate.net-rearrangement of the resulting cyclopropylcarbinyl cation. researchgate.netresearchgate.netresearchgate.net

PrecursorsReagents/ConditionsKey IntermediateProduct
1-Sulfonylcyclopropanols and Lithiated 1-sulfonylbicyclo[1.1.0]butanes1. Base (for lithiation) 2. Acid (MsOH or AlCl₃)1-Bicyclobutylcyclopropanol3-Substituted spiro[3.3]heptan-1-one

Beyond the semipinacol rearrangement, other transformations driven by the release of ring strain in bicyclo[1.1.0]butanes (BCBs) offer pathways to spirocyclic systems. The high ring strain of BCBs (approximately 64 kcal/mol) makes them versatile building blocks. semanticscholar.org Their reactivity is dominated by the cleavage of the central C1-C3 bond, which can be initiated by various reagents, including electrophiles, nucleophiles, radicals, and transition metals. acs.org

One such strategy involves the scandium-catalyzed spirocyclization of simple BCBs with azomethine imines, leading to the formation of 6,7-diazaspiro[3.4]octanes. semanticscholar.org While this does not directly yield the spiro[3.3]heptan-1-one core, it demonstrates the principle of using strain-release in BCBs to construct spirocyclic frameworks. Further manipulation of the resulting heterocyclic ring could potentially lead to the desired carbocyclic ketone.

Another related rearrangement is the Meinwald oxirane rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives, which has been utilized to construct the 1,6-disubstituted spiro[3.3]heptane core. nih.gov In this reaction, the expansion of the cyclopropyl (B3062369) ring is favored, leading to the formation of the spiro[3.3]heptane skeleton. nih.gov

Functionalization Strategies for Spiro[3.3]heptane Derivatives

Once the spiro[3.3]heptan-1-one scaffold is constructed, further functionalization can be carried out to introduce desired substituents, such as the 2-bromoethyl group at the 3-position. A general strategy involves the synthesis of a ketone with a suitable precursor for the desired functional group. For instance, the semipinacol rearrangement described above can be adapted to produce a variety of 3-substituted spiro[3.3]heptan-1-ones.

A common approach to introduce a bromoethyl group would be to start with a precursor containing a hydroxyethyl (B10761427) group. This could potentially be achieved by using a cyclopropanone equivalent bearing a protected 2-hydroxyethyl side chain in the semipinacol rearrangement. The resulting 3-(2-hydroxyethyl)spiro[3.3]heptan-1-one could then be converted to the corresponding bromide via standard methods, such as reaction with phosphorus tribromide or carbon tetrabromide and triphenylphosphine (B44618).

Alternatively, functional group interconversions can be performed on a pre-existing spiro[3.3]heptane derivative. For example, a ketone can be reduced to the corresponding alkane via a Wolff-Kishner reduction. If the starting ketone bears a bromine atom on the other ring, this can be converted to other functional groups. For instance, treatment with n-butyllithium followed by quenching with an electrophile like dry ice can yield a carboxylic acid.

Precursor Functional GroupReagentsResulting Functional Group
KetoneN₂H₄, KOH (Wolff-Kishner)Methylene (B1212753)
Bromide1. nBuLi 2. CO₂Carboxylic Acid
AlcoholPBr₃ or CBr₄/PPh₃Bromide

Carbonyl Group Functionalization

The carbonyl group of the spiro[3.3]heptan-1-one scaffold is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Research has demonstrated several key functionalization strategies that expand the utility of this spirocyclic ketone as a building block in medicinal chemistry. chemrxiv.org

Common transformations include:

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, spiro[3.3]heptan-1-ol, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This introduces a hydroxyl group that can be used for further reactions, such as ether or ester formation. chemrxiv.org

Reductive Amination: Treatment of the ketone with an amine (e.g., benzylamine) in the presence of a reducing agent results in the formation of a secondary amine. This reaction provides a direct route to incorporate nitrogen-containing moieties, which are crucial in many pharmacologically active compounds. chemrxiv.org

Wolff-Kishner Reduction: To completely remove the carbonyl group and produce the parent spiro[3.3]heptane hydrocarbon, the Wolff-Kishner reduction is an effective method. This transformation is valuable when the ketone functionality is used as a temporary element to direct substitution before being removed. chemrxiv.org

Formation of Oximes: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. Oximes are important intermediates that can be further reduced to primary amines or rearranged under Beckmann conditions. chemrxiv.org

These functionalization reactions significantly broaden the chemical space accessible from the spiro[3.3]heptan-1-one core.

Table 1: Carbonyl Group Functionalization Reactions

Reaction Type Reagents Product Functional Group
Reduction LiAlH₄ or NaBH₄ Alcohol (-OH)
Reductive Amination R-NH₂ / Reducing Agent Secondary Amine (-NHR)
Wolff-Kishner Reduction H₂NNH₂ / Base Methylene (-CH₂)

Introduction of Halogenated Alkyl Chains (e.g., Bromoethyl)

The synthesis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one requires a targeted approach for introducing the specified alkyl halide chain at the C3 position. While a direct, one-step synthesis from the unsubstituted ketone is not prominently documented, a plausible and scientifically sound multi-step strategy can be devised based on established synthetic methodologies. This typically involves the initial introduction of a precursor functional group that can be subsequently converted to the bromoethyl chain.

A general synthetic strategy would proceed via one of two main pathways:

Alkylation of a Pre-functionalized Scaffold: An effective method for creating 3-substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govnih.gov This process can generate optically active 3-substituted derivatives if a chiral starting material is used. nih.gov To obtain the desired bromoethyl derivative, one could envision using a starting cyclopropanone equivalent that already contains a protected 2-hydroxyethyl or a vinyl side chain.

Post-synthesis Functionalization: A more direct, albeit potentially multi-step, approach involves functionalizing a precursor molecule at the 3-position. A hypothetical pathway could be:

Step 1: Introduction of a Precursor Group. A 3-(2-hydroxyethyl) or 3-vinyl group would serve as an ideal precursor. The synthesis of such precursors could be achieved through modifications of existing methods for constructing 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.net

Step 2: Conversion to the Bromoethyl Group.

If the precursor is 3-(2-hydroxyethyl)spiro[3.3]heptan-1-one , the terminal alcohol can be converted to a bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

If the precursor is 3-vinylspiro[3.3]heptan-1-one , the bromoethyl group can be installed via an anti-Markovnikov hydrobromination reaction. This is typically achieved by treating the alkene with hydrogen bromide (HBr) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or peroxides.

This strategic approach, leveraging known reactions on a functionalized spiro[3.3]heptane core, represents a viable route to the target compound.

Green Chemistry Principles in Spiro[3.3]heptane Synthesis

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has spurred the application of green chemistry principles to the synthesis of complex molecules like spiro[3.3]heptanes. The goal is to design processes that are safer, more efficient, and have a minimal environmental footprint.

Development of Eco-Friendly Manufacturing Processes

The development of eco-friendly manufacturing processes for spiro[3.3]heptane scaffolds focuses on replacing hazardous reagents and energy-intensive methods with more sustainable alternatives. Key areas of innovation include:

Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated reactions have been shown to accelerate the synthesis of certain spirocyclic compounds. rsc.org These methods can lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. For spiro compound synthesis, researchers have explored the use of ethanol, water, or mixtures thereof, which are more environmentally benign. rsc.org

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency using only substoichiometric amounts of an agent. The development of reusable heterogeneous catalysts or non-toxic organocatalysts is a key strategy. For example, ionic liquids have been employed as recyclable catalysts in the synthesis of some spiro compounds.

Multicomponent Reactions (MCRs): Designing syntheses that involve one-pot, three-component (or more) reactions is a powerful green strategy. beilstein-journals.org MCRs enhance efficiency by combining multiple synthetic steps without isolating intermediates, which saves on solvents, energy, and time, while also reducing waste. researchgate.net

Minimization of Waste and Solvent Usage

Minimizing waste is a cornerstone of green chemistry, often quantified by metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). nih.govresearchgate.net The E-Factor represents the mass ratio of waste to the desired product, while PMI is the ratio of the total mass of materials used (water, solvents, reagents) to the mass of the active pharmaceutical ingredient produced. The pharmaceutical industry often has high E-Factors, making waste reduction a critical goal. researchgate.net

Strategies to minimize waste and solvent usage in spiro[3.3]heptane synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Multicomponent and cycloaddition reactions are often highly atom-economical.

Solvent-Free Reactions: Mechanochemical methods, where reactions are induced by mechanical grinding in the absence of a solvent, represent an ideal green alternative, significantly reducing the process's environmental footprint.

Process Optimization: Telescoping reactions, where multiple synthetic steps are performed sequentially in a single reactor, avoids the need for work-up and purification of intermediates. The synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement can be performed efficiently in a telescopic manner, reducing solvent use and waste generation. nih.gov

Table 2: Green Chemistry Metrics

Metric Definition Goal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Maximize
E-Factor Total waste (kg) / Product (kg) Minimize (closer to 0)

| Process Mass Intensity (PMI) | Total mass in process (kg) / Product mass (kg) | Minimize (closer to 1) |

Asymmetric Synthesis of Chiral Spiro[3.3]heptan-1-one Derivatives

Many biologically active molecules are chiral, with often only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of methods for the asymmetric synthesis of chiral spiro[3.3]heptan-1-one derivatives is of paramount importance for their application in drug discovery.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers the most elegant and efficient means to produce single-enantiomer compounds. In the context of the spiro[3.3]heptan-1-one scaffold, several catalytic approaches have shown significant promise.

Substrate-Controlled Stereospecific Reactions: A highly effective method for producing optically active 3-substituted spiro[3.3]heptan-1-ones utilizes a 'strain-relocating' semipinacol rearrangement. nih.govnih.govresearchgate.net This process involves the reaction of an enantioenriched 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane. The subsequent acid-catalyzed rearrangement proceeds in a fully regio- and stereospecific manner, transferring the chirality from the starting material to the final spirocyclic product with high fidelity. nih.gov This method provides a reliable route to enantiomerically pure 3-substituted derivatives.

Biocatalysis with Engineered Enzymes: The use of enzymes as catalysts in organic synthesis is a powerful green and highly selective approach. Engineered variants of cytochrome P450 enzymes (specifically P450BM3) have been successfully employed for the enantioselective hydroxylation of N-benzyl spiro[3.3]heptane-2-carboxamide. acs.org This enzymatic process can introduce hydroxyl groups at various positions on the spiro[3.3]heptane core with essentially complete enantioselectivity. acs.org While this example demonstrates functionalization on a derivative, the principle of using engineered enzymes offers a promising avenue for the direct asymmetric synthesis of chiral spiro[3.3]heptan-1-one derivatives.

These catalytic methods represent the cutting edge of synthetic chemistry, enabling precise control over the three-dimensional structure of spiro[3.3]heptane molecules.

Table 3: Compound Names

Compound Name
This compound
Spiro[3.3]heptan-1-one
Lithium aluminum hydride
Sodium borohydride
Benzylamine
Hydroxylamine
1-Sulfonylcyclopropanol
Lithiated 1-sulfonylbicyclo[1.1.0]butane
Phosphorus tribromide
Carbon tetrabromide
Triphenylphosphine
Hydrogen bromide
Azobisisobutyronitrile

Chiral Auxiliary-Mediated Synthesis

The fundamental principle of chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. Seminal work in this area has established a variety of robust chiral auxiliaries, including Evans oxazolidinones and Enders SAMP/RAMP hydrazones, which have proven effective in the asymmetric alkylation of enolates.

While a direct, documented synthesis of this compound using a chiral auxiliary is not extensively reported in the literature, the principles of asymmetric synthesis allow for the postulation of a viable synthetic route. This approach would typically involve the formation of a chiral enolate derived from a spiro[3.3]heptan-1-one precursor, followed by its diastereoselective alkylation with a suitable 2-bromoethylating agent.

A plausible synthetic strategy would commence with the preparation of an N-acyl derivative of a chiral auxiliary, such as a pseudoephedrine amide, attached to a carboxylic acid precursor of the spiro[3.3]heptane ring system. The formation of the spirocyclic ketone would then be followed by the crucial asymmetric alkylation step.

The diastereoselectivity of such alkylation reactions is known to be highly dependent on the choice of the chiral auxiliary, the solvent, and the presence of additives like lithium chloride. For instance, the use of pseudoephenamine as a chiral auxiliary has demonstrated high diastereoselectivities in the alkylation of amide enolates, often exceeding 98:2 dr. nih.gov

The general steps for a hypothetical chiral auxiliary-mediated synthesis of this compound are outlined below:

Attachment of Chiral Auxiliary: Reaction of a suitable spiro[3.3]heptane carboxylic acid precursor with a chiral auxiliary (e.g., (1R,2R)-pseudoephenamine) to form a chiral amide.

Formation of Spiro[3.3]heptan-1-one: Cyclization of the precursor to form the spiro[3.3]heptan-1-one scaffold while retaining the chiral auxiliary.

Asymmetric Alkylation: Deprotonation with a strong base (e.g., LDA) to form a chiral enolate, followed by reaction with a 2-bromoethylating agent (e.g., 1,2-dibromoethane).

Cleavage of Chiral Auxiliary: Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

An alternative approach involves the use of a Strecker reaction on the spiro[3.3]heptan-1-one scaffold, employing a chiral amine auxiliary to introduce an amino acid moiety. nih.gov While this does not directly yield the desired bromoethyl group, it demonstrates the feasibility of introducing functionality at the C3 position with stereocontrol, which could then be further elaborated to the target compound.

The following table summarizes the key aspects of a potential chiral auxiliary-mediated synthesis for 3-substituted spiro[3.3]heptan-1-ones.

StepDescriptionKey Reagents/ConditionsExpected Outcome
1Attachment of Chiral AuxiliarySpiro[3.3]heptane carboxylic acid precursor, Chiral Auxiliary (e.g., Pseudoephenamine), Coupling agentChiral amide intermediate
2Formation of SpirocycleIntramolecular cyclizationChiral auxiliary-functionalized spiro[3.3]heptan-1-one
3Asymmetric AlkylationLDA, 1,2-dibromoethane, LiClDiastereomerically enriched 3-(2-bromoethyl) derivative
4Cleavage of AuxiliaryHydrolysis or reductive cleavageEnantiomerically pure this compound

Further research is required to optimize the reaction conditions and to fully characterize the stereochemical outcome of the synthesis of this compound using this methodology. However, the established principles of chiral auxiliary-mediated asymmetric synthesis provide a strong foundation for the successful development of such a route.

Reactivity and Transformations of 3 2 Bromoethyl Spiro 3.3 Heptan 1 One

Reactions Involving the Bromoethyl Moiety

The bromoethyl group is a versatile handle for a variety of chemical modifications, primarily through reactions that leverage the carbon-bromine bond. The bromine atom, being a good leaving group, facilitates both intramolecular and intermolecular reactions.

While specific examples for 3-(2-bromoethyl)spiro[3.3]heptan-1-one are not extensively documented, analogous systems demonstrate that the bromoethyl moiety can participate in intramolecular cyclization. This typically occurs when another nucleophilic center is present in the molecule or is generated in situ. For instance, conversion of the ketone to an enolate could potentially lead to an intramolecular alkylation, forming a new carbon-carbon bond and resulting in a bicyclic system fused to the spiro[3.3]heptane core. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the stereochemistry of the starting material, which would govern the ring strain of the resulting product.

The primary alkyl bromide of the bromoethyl group is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. bloomtechz.com The choice between these two pathways is influenced by the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution: Strong, non-bulky nucleophiles will favor the SN2 pathway, where the bromine atom is displaced to form a new bond. A variety of nucleophiles can be employed to introduce diverse functional groups. rsc.orgfiveable.me For example, reaction with sodium cyanide would introduce a nitrile group, which can be further elaborated. pearson.com Similarly, amines, alkoxides, and thiolates can be used to introduce nitrogen, oxygen, and sulfur functionalities, respectively. bloomtechz.com

Elimination: In the presence of a strong, sterically hindered base, an E2 elimination is favored, leading to the formation of a vinyl group. savemyexams.comyoutube.com For instance, treatment with potassium tert-butoxide would likely yield 3-vinylspiro[3.3]heptan-1-one. The competition between substitution and elimination is a common feature in the reactivity of alkyl halides. libretexts.orgmasterorganicchemistry.com

Table 1: Representative Nucleophilic Substitution and Elimination Reactions on Analogous Bromoethyl-Substituted Carbocycles.
Substrate AnalogueReagentReaction TypeProduct
(2-Bromoethyl)benzeneSodium azide (B81097)SN22-Phenylethyl azide bloomtechz.com
(2-Bromoethyl)benzeneSodium cyanideSN23-Phenylpropanenitrile pearson.com
1-(2-Bromoethyl)-cyclohexaneMethoxideE2/SN21-(Eth-1-enyl)-cyclohexane and 1-(Eth-2-enyl)-cyclohexane chegg.com
BromoethaneEthanolic Potassium HydroxideE2Ethene youtube.com

Reactions of the Ketone Functionality

The ketone group in the spiro[3.3]heptan-1-one core is a site for a wide range of transformations, typical of carbonyl chemistry. masterorganicchemistry.comlibretexts.orgquora.com

The ketone can be readily reduced to the corresponding secondary alcohol, 3-(2-bromoethyl)spiro[3.3]heptan-1-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction would be of interest, potentially leading to a mixture of diastereomers.

Complete removal of the carbonyl group to yield the parent hydrocarbon, 3-(2-bromoethyl)spiro[3.3]heptane, can be accomplished through deoxygenation methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction has been successfully applied to other substituted spiro[3.3]heptanones. chemrxiv.org

The electrophilic carbon of the carbonyl group is a target for various nucleophiles. ksu.edu.salibretexts.org Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the ketone to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1-methyl-3-(2-bromoethyl)spiro[3.3]heptan-1-ol.

Condensation reactions with amines and their derivatives can also be expected. For instance, reaction with hydroxylamine (B1172632) would form the corresponding oxime, and reaction with hydrazine (B178648) would yield the hydrazone. These derivatives can be valuable intermediates for further transformations.

Table 2: Plausible Reactions of the Ketone Functionality in this compound.
Reaction TypeReagentExpected Product
ReductionSodium borohydride3-(2-Bromoethyl)spiro[3.3]heptan-1-ol
Deoxygenation (Wolff-Kishner)Hydrazine, Potassium hydroxide3-(2-Bromoethyl)spiro[3.3]heptane
Grignard AdditionMethylmagnesium bromide1-Methyl-3-(2-bromoethyl)spiro[3.3]heptan-1-ol
Oxime FormationHydroxylamineThis compound oxime

Transformations of the Strained Spiro[3.3]heptane Core

The spiro[3.3]heptane framework is characterized by significant ring strain, which can be a driving force for rearrangements under certain conditions. While the core is generally stable under many reaction conditions, transformations involving the generation of reactive intermediates adjacent to the strained rings can lead to skeletal rearrangements.

For instance, the synthesis of substituted spiro[3.3]heptan-1-ones can involve strain-relocating semipinacol rearrangements. nih.govresearchgate.netnih.gov Although these are typically part of the synthetic route to the core structure, similar rearrangements could potentially be induced from this compound under specific conditions, such as those involving the formation of a carbocation alpha to the spiro center. The generation of radicals on the spiro[3.3]heptane core has also been studied, with rearrangements observed at elevated temperatures. rsc.org Such transformations could lead to the formation of different ring systems, offering pathways to novel molecular scaffolds.

Ring Expansion and Contraction Reactions

Ring expansion reactions are a characteristic feature of strained spirocyclic systems, often proceeding through rearrangements that relieve ring strain. A notable example in the synthesis of related spiro[3.3]heptan-1-ones is the semipinacol rearrangement. nih.govnih.gov In a "strain-relocating" process, a 1-bicyclobutylcyclopropanol intermediate, in the presence of an acid, rearranges to a substituted spiro[3.3]heptan-1-one. nih.govnih.gov This transformation is driven by the release of strain energy. While this describes the formation of the core structure, similar principles of strain release can be expected to govern the reactions of this compound.

Although specific studies on ring contraction of this compound are not prevalent in the literature, such reactions are known for other cycloalkanones, often under photochemical conditions or through rearrangements like the Favorskii rearrangement for α-halo ketones. The applicability of these methods to the spiro[3.3]heptan-1-one system would depend on the specific reaction conditions and the influence of the strained framework.

Intramolecular reactions involving the bromoethyl side chain could also lead to new, fused ring systems, which can be considered a form of structural transformation, though not a simple ring expansion or contraction.

Table 1: Examples of Ring Expansion in Spirocyclic Systems

Starting Material TypeReaction TypeKey Features
1-BicyclobutylcyclopropanolSemipinacol RearrangementAcid-catalyzed, strain-relocating
Oxaspiro[2.2]pentanePinacol-like RearrangementLewis acid or thermal induction

Homolytic Ring Opening and Rearrangements

The presence of a carbon-bromine bond in this compound suggests the potential for homolytic cleavage to generate radical species. While specific studies on this compound are limited, research on related spiro[3.3]heptane systems indicates that spiro[3.3]alkyl radicals can be generated. These radicals can undergo further rearrangements. For instance, spiro[3.3]heptylmethyl radicals have been shown to rearrange to 1-allylcyclobutylmethyl radicals. Such radical-mediated pathways could lead to significant skeletal reorganization of the parent molecule.

Photochemical conditions are often employed to initiate such homolytic processes. The high strain energy of the spiro[3.3]heptane system can be a driving force for subsequent ring-opening or rearrangement steps following the initial radical formation.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling its chemical behavior.

Elucidation of Reaction Intermediates

In the context of the semipinacol rearrangement for the formation of the spiro[3.3]heptan-1-one core, a key intermediate is the cyclopropylcarbinyl cation. nih.govnih.gov This cation is known to be relatively stable due to charge delocalization in its bicyclobutonium form, which can influence the stereochemical outcome of the reaction. nih.gov

For transformations involving the bromoethyl side chain, both carbocationic and radical intermediates are plausible. Solvolysis or reaction with a Lewis acid could lead to a primary carbocation, which would likely rearrange rapidly. Homolytic cleavage of the C-Br bond, on the other hand, would generate a primary alkyl radical. The subsequent fate of these intermediates would be dictated by the energetic landscape of the strained spirocyclic system.

Influence of Strain Energy on Reaction Pathways

The significant strain energy of the spiro[3.3]heptane framework is a dominant factor in its reactivity. nih.gov Reactions that lead to a net release of this strain are generally favored. This principle underpins the facility of ring-opening and rearrangement reactions. For instance, the expansion of a cyclopropane (B1198618) ring to a cyclobutane (B1203170) in related systems is driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov

In any transformation of this compound, the reaction pathway will be heavily influenced by the change in strain energy between the reactant, any intermediates, and the products. Computational studies on related strained ketones have been used to quantify these energetic differences and rationalize observed reaction outcomes.

Catalytic Approaches to Enable Novel Reactivity

While specific catalytic transformations of this compound are not widely reported, general catalytic methods for strained ketones offer potential avenues for new reactivity. Lewis acids, such as aluminum chloride (AlCl₃), have been shown to be effective in promoting semipinacol rearrangements in the synthesis of spiro[3.3]heptan-1-ones. nih.gov

Transition metal catalysis represents a broad and versatile toolkit for activating and functionalizing strained molecules. nih.govresearchgate.netmdpi.com For example, rhodium(II) catalysts are known to facilitate reactions of diazo compounds that can lead to the formation of spirocyclic systems. beilstein-journals.org Palladium-catalyzed cross-coupling reactions could potentially be employed to modify the bromoethyl side chain, which in turn could set the stage for subsequent intramolecular transformations. The development of catalytic methods tailored to the unique structural and electronic properties of this compound remains an area ripe for exploration.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Stability

Quantum chemical methods are employed to determine the most stable three-dimensional arrangements of atoms and to quantify the energetic properties of the molecule.

The spiro[3.3]heptane framework, composed of two cyclobutane (B1203170) rings sharing a central spiro-carbon, is characterized by significant ring strain. This strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle (109.5°) and torsional strain from eclipsing interactions. Computational methods, such as Density Functional Theory (DFT) and other high-level electronic structure theories, are used to quantify this inherent strain.

The total strain energy of the parent spiro[3.3]heptane system is largely attributed to the two cyclobutane rings. Computational studies on the closely related spiro[3.3]octane have calculated a strain energy of 51.0 kcal/mol, which is comparable to twice the strain energy of a single cyclobutane ring (approximately 26.8 kcal/mol). mdpi.com This indicates that the spiro-fusion does not dramatically alter the strain of the individual rings. The strain is a critical factor influencing the molecule's stability and its propensity to undergo strain-releasing reactions.

Table 5.1: Comparative Strain Energies

Compound Calculated Strain Energy (kcal/mol) Reference System
Cyclobutane ~26.8 -
Spiro[3.3]octane 51.0 Twice Cyclobutane mdpi.com

Note: The value for spiro[3.3]heptane is an estimation based on related structures.

The spiro[3.3]heptane skeleton is not planar. Each of the cyclobutane rings can adopt a puckered conformation to relieve some torsional strain. Computational studies on the related spiro[3.3]hept-1-ylidene intermediate revealed the existence of at least four distinct geometric conformations, differing in the puckering of the two rings. acs.org Some conformers feature significantly puckered rings, similar to cyclobutane itself, while others are flatter. acs.org

Computational energy mapping, by systematically rotating the C2-C3 bond and the bonds within the side chain, can identify the global minimum energy conformation and the energy barriers between different conformers. The presence of the polar ketone and bromoethyl groups suggests that solvent effects, modeled using continuum solvation models in DFT calculations, could also play a significant role in determining the relative stability of conformers.

Reaction Mechanism Elucidation via DFT Calculations

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of reaction mechanisms.

The high strain energy of the spiro[3.3]heptane system makes it susceptible to various rearrangement reactions. DFT calculations have been used to study such processes in detail. For instance, computational studies on the spiro[3.3]hept-1-ylidene carbene show it can undergo competing mdpi.comacs.org-sigmatropic rearrangements: a ring-contraction to yield cyclopropylidenecyclobutane (B169175) and a ring-expansion to afford bicyclo[3.2.0]hept-1(5)-ene. acs.org DFT calculations of the transition states for these pathways revealed that ring-contraction has a lower activation energy, explaining why it is the major product observed experimentally. acs.org

Another relevant rearrangement is the "strain-relocating" semipinacol rearrangement, which can be used to synthesize the spiro[3.3]heptan-1-one core. nih.govnih.gov This reaction is proposed to proceed through the protonation of a related precursor, followed by a mdpi.comacs.org-shift of a cyclopropylcarbinyl cation. nih.gov DFT calculations can model the structure of this cationic intermediate and the transition state for the alkyl shift, confirming the feasibility of the proposed mechanism and explaining the observed regio- and stereospecificity. nih.gov

Table 5.2: Computationally Studied Rearrangements of the Spiro[3.3]heptane System

Reaction Type Reactant Intermediate Products Computational Method Key Finding
Ring Contraction Spiro[3.3]hept-1-ylidene Cyclopropylidenecyclobutane DFT Lower activation energy TS acs.org
Ring Expansion Spiro[3.3]hept-1-ylidene Bicyclo[3.2.0]hept-1(5)-ene DFT Higher activation energy TS acs.org

DFT calculations can also provide quantitative insights into the energetics of reactions that modify the functional groups without altering the carbon skeleton. For 3-(2-Bromoethyl)spiro[3.3]heptan-1-one, two key functional groups are the ketone and the bromoethyl group.

Nucleophilic Substitution: The bromine atom on the ethyl side chain is a leaving group, susceptible to nucleophilic substitution (SN2) reactions. A DFT study of this process would involve modeling the approach of a nucleophile to the carbon atom bearing the bromine. The transition state would feature a pentacoordinate carbon, with the nucleophile forming a bond as the bromide bond is breaking. The energy profile for this reaction can be calculated to predict its rate and efficiency compared to competing elimination (E2) reactions.

Prediction of Reactivity and Selectivity

Computational chemistry offers predictive power beyond mechanistic elucidation. By analyzing the electronic structure of the ground-state molecule, one can predict its reactivity and the selectivity of its reactions.

For this compound, several computed properties are used to predict its chemical behavior:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating its nucleophilicity and ability to act as a hydrogen bond acceptor. A region of positive potential (blue) would be centered on the carbonyl carbon, identifying it as the primary site for nucleophilic attack.

By analyzing these and other descriptors, computational models can predict whether a reaction will be kinetically or thermodynamically controlled and can explain the origins of stereoselectivity and regioselectivity in its transformations. acs.org

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3 2 Bromoethyl Spiro 3.3 Heptan 1 One

The definitive structural confirmation and detailed stereochemical analysis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one rely on a suite of modern spectroscopic and analytical techniques. These methodologies provide unambiguous evidence for the molecule's connectivity, molecular formula, and three-dimensional arrangement in both solution and solid states.

Synthetic Utility and Applications As a Building Block

Role of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one in the Synthesis of Complex Molecules

The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution makes this compound an ideal starting material for creating a wide array of more complex molecules. The distinct reactivity of the ketone and the bromoethyl group allows for selective and sequential functionalization, paving the way for the synthesis of highly substituted spirocyclic structures.

The spiro[3.3]heptane motif is of growing interest in medicinal chemistry due to its rigid, three-dimensional structure, which serves as a non-flat bioisostere for common rings like benzene (B151609) and cyclohexane. chemrxiv.orgresearchgate.net The compound this compound acts as a key intermediate, allowing for the introduction of various functional groups through well-established chemical transformations at its two reactive centers.

The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, nucleophilic addition by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, and conversion to oximes which can be further reduced to amines. chemrxiv.org The bromoethyl side chain is a versatile handle for introducing substituents via nucleophilic substitution reactions with amines, thiols, cyanides, azides, and other nucleophiles.

These orthogonal reaction possibilities enable the generation of a library of compounds with diverse functionalities and stereochemical arrangements around the spiro[3.3]heptane core. This diversity is crucial for systematically exploring structure-activity relationships in drug discovery programs. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagentsResulting Functional Group
Ketone ReductionNaBH₄, LiAlH₄Secondary Alcohol
Nucleophilic AdditionR-MgBr, R-LiTertiary Alcohol
Reductive AminationNH₃, NaBH₃CNPrimary Amine
Wittig ReactionPh₃P=CHRAlkene
Knoevenagel CondensationActive methylene (B1212753) compound, baseα,β-Unsaturated system
Bromoethyl Nucleophilic SubstitutionR-NH₂, R-SH, NaCN, NaN₃Amine, Thioether, Nitrile, Azide (B81097)
EliminationStrong base (e.g., t-BuOK)Vinyl group
Grignard FormationMg, THFOrganomagnesium reagent
Finkelstein ReactionNaI, acetoneIodoethyl group

The strategic positioning of the ketone and the bromoethyl group within the same molecule facilitates intramolecular reactions to construct novel fused and polycyclic ring systems. By carefully choosing reaction conditions, one functional group can be transformed into a reactive species that subsequently attacks the other, leading to cyclization.

For instance, the bromoethyl group can be converted into a nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium), which can then attack the ketone carbonyl intramolecularly to form a bicyclic alcohol. Alternatively, the ketone can be transformed into a nucleophile. For example, a Shapiro reaction could convert the ketone into a vinyllithium (B1195746) species, which could then displace the bromide to form a new carbon-carbon bond and a fused ring system. Such intramolecular cyclizations are powerful tools for building molecular complexity in a single, efficient step. These strategies are crucial for accessing unique, rigid scaffolds that are highly sought after in modern chemistry.

Exploration of Chemical Space with Spiro[3.3]heptane Scaffolds

In contemporary drug discovery, there is a significant push to move away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules. acs.orgacs.org Spirocyclic systems, particularly the strained spiro[3.3]heptane core, are exemplary of this trend. They provide a rigid framework with well-defined exit vectors for substituents, allowing for a more precise and comprehensive exploration of three-dimensional chemical space.

The use of building blocks like this compound is central to this exploration. By systematically modifying the two functional handles, chemists can generate libraries of compounds that probe the topographical features of biological targets with high fidelity. spirochem.com This approach, often part of a diversity-oriented synthesis (DOS) strategy, aims to populate unexplored regions of chemical space with structurally novel compounds. beilstein-journals.orgnih.gov The inherent rigidity of the spiro[3.3]heptane scaffold ensures that the spatial orientation of the introduced substituents is maintained, which is a key advantage over more flexible aliphatic systems. rsc.org

Table 2: Comparison of Spiro[3.3]heptane with Benzene as a Scaffold

PropertyBenzeneSpiro[3.3]heptane
Geometry Planar (2D)Three-Dimensional (3D)
Hybridization sp²sp³
Exit Vectors Collinear (para), 120° (meta)Non-collinear, defined spatial vectors
Flexibility RigidRigid
Chemical Space "Flatland"3D Space
Bioisosterism EstablishedEmerging as a saturated bioisostere chemrxiv.org

Integration into Reaction Cascades for One-Pot Synthesis

The bifunctional nature of this compound makes it an excellent substrate for reaction cascades and multicomponent reactions (MCRs). mdpi.com These one-pot procedures enhance synthetic efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.

A hypothetical cascade could begin with a multicomponent reaction at the ketone position. For example, a Mannich-type reaction involving the ketone, an amine, and another carbonyl compound could generate a complex intermediate. This intermediate, still bearing the bromoethyl side chain, could then undergo a subsequent intramolecular cyclization, all within the same reaction vessel. Such strategies allow for the rapid assembly of complex spiro-heterocyclic systems from simple starting materials. rsc.orgbeilstein-journals.org The ability to construct intricate molecular frameworks in a single operation is a hallmark of modern synthetic chemistry, and building blocks like this compound are enabling reagents for these advanced methodologies.

Potential in Materials Science (Excluding Bio-materials/Pharmaceuticals)

Beyond biological applications, the unique structural and physical properties of spiro compounds make them attractive for materials science. walshmedicalmedia.com The spiro-linkage, which forces two rings into a perpendicular arrangement, disrupts packing and inhibits crystallization, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). rsc.orgresearchgate.net This morphological stability is highly desirable in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs). acs.org

The this compound molecule can serve as a monomer or a cross-linking agent for the synthesis of novel polymers and organic materials. The ketone and bromoethyl groups provide reactive handles for polymerization. For example, the ketone could be used in polycondensation reactions, while the bromoethyl group could be used in radical or condensation polymerization. Incorporating the rigid spiro[3.3]heptane unit into a polymer backbone can significantly alter the material's properties, potentially leading to enhanced thermal stability, improved solubility, and unique optical or electronic characteristics. acs.org The steric bulk of the spiro-center can also create microporosity in polymers, a property useful for gas storage or separation applications.

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Routes

While established methods for constructing spiro[3.3]heptane systems exist, there is a continuous drive towards greater efficiency, stereocontrol, and functional group tolerance. Future research will likely focus on developing next-generation synthetic pathways that can deliver 3-(2-Bromoethyl)spiro[3.3]heptan-1-one and its derivatives with fewer steps and higher yields.

One promising avenue involves the application of strain-relocating semipinacol rearrangements . A recently developed approach utilizes the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. tandfonline.comresearchgate.net The resulting intermediate undergoes an acid-mediated rearrangement to directly form the spiro[3.3]heptan-1-one core. tandfonline.comresearchgate.net This method is notable for its regio- and stereospecificity, offering a potential route to enantiomerically pure 3-substituted spiro[3.3]heptan-1-ones. tandfonline.comresearchgate.netsyrris.com Adapting this methodology could provide a highly efficient and stereocontrolled synthesis of the chiral precursors to this compound.

Another emerging area is the use of biocatalysis and enzymatic C-H functionalization . Engineered variants of cytochrome P450 enzymes, such as P450BM3, have demonstrated the ability to selectively hydroxylate the spiro[3.3]heptane core at various positions with high enantioselectivity. nih.govorganic-chemistry.orgacs.orgacs.org Future research could expand this enzymatic toolbox to introduce other functionalities or to perform late-stage modifications on pre-formed spiro[3.3]heptane skeletons, potentially offering a greener and more direct route to complex derivatives.

Synthetic StrategyKey FeaturesPotential Application for Target Compound
Strain-Relocating Semipinacol Rearrangement High regio- and stereospecificity; forms the core in a single rearrangement step. tandfonline.comresearchgate.netEnantioselective synthesis of the core structure.
Enzymatic C-H Hydroxylation High selectivity for specific C-H bonds; environmentally benign conditions. nih.govorganic-chemistry.orgLate-stage functionalization to introduce hydroxyl groups for further elaboration.
Photochemical [2+2] Cycloadditions Utilizes light to construct the cyclobutane (B1203170) rings; offers access to diverse substitution patterns.Dearomative approaches to build the spirocyclic core onto existing structures. spirochem.com

Unexplored Reactivity Profiles of the Bromoethyl Ketone Moiety within the Spiro System

The chemical personality of this compound is defined by the interplay between the strained spiro[3.3]heptane core, the ketone, and the bromoethyl side chain. While the individual reactivities of these functional groups are well-understood, their combined behavior within this compact, rigid structure presents a landscape of unexplored chemical transformations.

The proximity of the electrophilic carbonyl carbon and the electrophilic carbon bearing the bromine atom opens up possibilities for intramolecular reactions . Under basic or nucleophilic conditions, intramolecular cyclization could lead to novel bicyclic or tricyclic systems, potentially forming a cyclopropane (B1198618) ring fused to the spirocyclic core. The strain of the spiro[3.3]heptane system could significantly influence the kinetics and thermodynamics of such ring closures.

The bromoethyl group is a prime handle for a variety of intermolecular reactions . Modern cross-coupling methodologies, including copper- and nickel-catalyzed reactions, could be employed to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Furthermore, the ketone functionality can be used as a synthetic anchor for olefination, reduction, or addition reactions, allowing for extensive diversification of the scaffold. Investigating how the rigid, non-planar geometry of the spirocycle influences the stereochemical outcome of these reactions is a key area for future study.

Reaction TypePotential TransformationResearch Focus
Intramolecular Cyclization Formation of novel fused-ring systems (e.g., cyclopropanation).Studying the influence of ring strain on reaction pathways and stereoselectivity.
Cross-Coupling Reactions Alkylation, arylation, and alkenylation at the bromoethyl side chain. organic-chemistry.orgExploring the scope of modern catalytic methods on the spiro[3.3]heptane scaffold.
Tandem Reactions Sequential reactions involving both the ketone and the bromide.Designing one-pot procedures for rapid construction of complex derivatives.
Radical Reactions Photochemical or radical-initiated transformations of the C-Br bond.Investigating 1,2-bromine shifts or other radical rearrangements. researchgate.netdongguk.edu

Application of Flow Chemistry and Continuous Processing

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, reaction control, and efficiency. acs.orgspirochem.com The synthesis of complex molecules, including spirocyclic natural products, has been successfully demonstrated using flow chemistry platforms. researchgate.netsyrris.com

For the synthesis of this compound, flow chemistry could be particularly beneficial. Reactions involving hazardous reagents or unstable intermediates can be performed more safely in the small, controlled environment of a microreactor. acs.org Precise control over temperature, pressure, and residence time can lead to improved yields and selectivity, minimizing the formation of byproducts. mdpi.com

Future research could focus on developing a multi-step, continuous flow synthesis of the target compound. researchgate.net This could involve integrating key bond-forming reactions, such as the construction of the spirocyclic core, followed by functionalization and in-line purification steps. Such an approach would not only enhance the efficiency and safety of the synthesis but also facilitate rapid library generation for drug discovery programs by allowing for automated variation of building blocks. syrris.comspirochem.com

Advanced Computational Modeling for De Novo Design of Spiro[3.3]heptane Derivatives

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts. For the spiro[3.3]heptane system, advanced modeling techniques can offer profound insights into reactivity and serve as a platform for the rational design of new molecules.

Density Functional Theory (DFT) can be used to model the electronic structure of this compound, predicting its reactivity hotspots, bond energies, and spectroscopic characteristics. tandfonline.comnih.govnih.govresearchgate.net DFT calculations can elucidate reaction mechanisms, rationalize observed stereoselectivities, and predict the feasibility of unexplored reaction pathways, thereby reducing the need for extensive empirical screening. tandfonline.comnih.govresearchgate.net

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of spiro[3.3]heptane derivatives and their interactions with biological macromolecules, such as proteins or DNA. tandfonline.comnih.govnih.gov By simulating how these rigid scaffolds fit into binding pockets, MD can help in designing new drug candidates with improved potency and selectivity.

Looking further ahead, Artificial Intelligence (AI) and machine learning models are set to revolutionize molecular design. mdpi.combiorxiv.orgnih.gov De novo design algorithms can be trained on existing chemical data to generate novel spiro[3.3]heptane-based structures with optimized properties, such as predicted biological activity or specific physicochemical parameters. mdpi.comescholarship.orgrsc.org Using this compound as a starting fragment, these generative models could explore vast chemical spaces to identify promising new candidates for synthesis and testing, accelerating the discovery of new therapeutics and materials.

Computational MethodApplication AreaKey Insights
Density Functional Theory (DFT) Reactivity Prediction & Mechanism ElucidationElectronic properties, reaction energies, transition state analysis. nih.govresearchgate.net
Molecular Dynamics (MD) Conformational Analysis & Binding StudiesLigand-protein interactions, binding free energies, conformational preferences. tandfonline.comnih.gov
AI-driven De Novo Design Lead Generation & OptimizationGeneration of novel structures with desired properties, virtual screening. mdpi.combiorxiv.org

Q & A

Q. What are the key synthetic pathways for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one, and how do reaction conditions influence yield and purity?

The synthesis of spiro[3.3]heptan-1-one derivatives typically involves strain-relocating semipinacol rearrangements. A novel approach uses 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes (BCBs) to form the spirocyclic core . Optimizing reaction parameters is critical:

  • Temperature : Room-temperature conditions minimize side reactions (e.g., polymerization of cyclopropanones).
  • Acid Catalysis : MsOH or AlCl₃ facilitates rearrangement, with AlCl₃ reducing stereochemical erosion in chiral intermediates .
  • Substituents : Electron-rich sulfonyl groups on BCBs improve yields (e.g., 3a–3e: 60–90% yields) . Traditional methods (e.g., Meinwald rearrangement of cyclopropylidenes) are less versatile for substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming spirocyclic structure and bromoethyl substitution. The sp³-hybridized carbons in the fused rings appear as distinct signals (δ 20–40 ppm for bridgehead carbons) .
  • IR Spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the ketone group .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₁BrO) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly diastereomer ratios (e.g., endo vs. exo products) .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of spiro[3.3]heptan-1-one derivatives in nucleophilic substitution reactions?

The bromine atom enhances electrophilicity, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key considerations:

  • Steric Hindrance : The spirocyclic framework restricts nucleophile access, favoring smaller nucleophiles (e.g., NH₃ over bulky amines) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .
  • Competing Reactions : Base-induced elimination (e.g., HBr loss) can occur at elevated temperatures, requiring controlled conditions .

Q. What strategies can mitigate diastereomer formation during semipinacol rearrangements in spiro[3.3]heptan-1-one synthesis?

Diastereomers arise via rotameric intermediates in cyclopropylcarbinyl cations . Mitigation approaches include:

  • Chiral Catalysts : Use of enantiopure cyclopropanone surrogates (e.g., 1b–1c) with AlCl₃ preserves stereochemical integrity (85–90% ee) .
  • Low-Temperature Rearrangements : Slows cation rotation, reducing exo:endo ratios .
  • Computational Modeling : Predicts favorable rotamers using DFT to guide substituent selection .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using rigid spirocyclic cores as bioisosteres for aromatic rings .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ values) with bioactivity .
  • ADMET Prediction : Assess solubility (LogP ~1.5–2.0) and metabolic stability (CYP450 interactions) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in diastereomer ratios reported for spiro[3.3]heptan-1-one derivatives?

Divergent diastereomer outcomes (e.g., 3a: 3a’ = 3:1 vs. 1:1 in other studies) stem from:

  • Cation Stability : Long-lived cyclopropylcarbinyl cations (via BCB protonation) allow rotamer equilibration .
  • Acid Choice : MsOH promotes faster rearrangement but higher exo products; AlCl₃ stabilizes specific rotamers .
  • Substituent Effects : Bulky groups (e.g., tert-butyl) reduce rotational freedom, favoring endo products .

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